molecular formula C17H23N3O B108092 n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ehtanamine CAS No. 115256-13-8

n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ehtanamine

Cat. No.: B108092
CAS No.: 115256-13-8
M. Wt: 285.4 g/mol
InChI Key: QZYRUZJJDBUKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine (CAS: 115256-13-8), also abbreviated as APMA in some contexts, is a polyfunctional amine derivative with two aromatic amine groups and an ether linkage. Its molecular formula is C₁₇H₂₃N₃O, and it has a molar mass of 285.38 g/mol . Key properties include:

  • Physical State: White to light brown solid
  • Melting Point: 121°C
  • Boiling Point: 488.3±40.0°C (predicted)
  • Solubility: Slightly soluble in chloroform, ethyl acetate, and methanol .
  • Stability: Air-sensitive (turns brown upon oxidation) .

The compound is structurally characterized by:

  • A central tertiary amine group (N-methyl).
  • Two 4-aminophenyl groups linked via an ethanamine backbone.
  • An ether oxygen connecting one of the phenyl groups to the ethyl chain.

APMA is used as an intermediate in pharmaceutical synthesis, particularly in potassium channel blockers like dofetilide analogs .

Properties

IUPAC Name

4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-20(11-10-14-2-4-15(18)5-3-14)12-13-21-17-8-6-16(19)7-9-17/h2-9H,10-13,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYRUZJJDBUKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562558
Record name 4-(2-{[2-(4-Aminophenoxy)ethyl](methyl)amino}ethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115256-13-8
Record name 4-(2-{[2-(4-Aminophenoxy)ethyl](methyl)amino}ethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry

n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine has been identified as an impurity in the synthesis of Dofetilide, an antiarrhythmic drug. Understanding its behavior and interactions can provide insights into drug safety and efficacy:

  • Case Study: Research has shown that impurities like this compound can influence the pharmacokinetics of active pharmaceutical ingredients (APIs). Studies indicate that monitoring such impurities is crucial for ensuring drug quality and patient safety .

Anticancer Research

Recent studies have explored the potential of compounds similar to n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine in targeting cancer cells:

  • Mechanism of Action: Investigations suggest that compounds with similar structures may inhibit specific pathways involved in tumor growth, making them candidates for further development as anticancer agents.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology:

  • Targeting Neurotransmitter Systems: It may interact with neurotransmitter receptors or transporters, which could be beneficial in treating neurological disorders.

Comparison with Similar Compounds

Substituent Modifications: Nitro vs. Amino Groups

Compound A: N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (CAS: 115287-37-1)

  • Molecular Formula : C₁₇H₁₉N₃O₅
  • Key Differences: Substituents: Nitro (-NO₂) groups replace the amino (-NH₂) groups on both phenyl rings. Polarity: Nitro groups increase electron-withdrawing effects, reducing basicity compared to APMA. Reactivity: Nitro derivatives are precursors for reduced forms (e.g., amino derivatives via catalytic hydrogenation) . Physical Properties: Higher molecular weight (345.35 g/mol) and density (predicted 1.132 g/cm³) due to nitro groups .

Compound B: 2-(4-Methoxyphenyl)-N-methylethanamine (CAS: Not specified)

  • Molecular Formula: C₁₀H₁₅NO
  • Key Differences: Substituents: Methoxy (-OCH₃) group replaces the 4-aminophenoxyethyl chain. Polarity: Methoxy is less polar than amino, reducing solubility in polar solvents. Applications: Primarily used in neurotransmitter analog synthesis .

Structural Analogues with Modified Backbones

Compound C : N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (CAS: 423734-61-6)

  • Molecular Formula: C₁₈H₂₃NO
  • Key Differences: Backbone: Ethylbenzyl group replaces the aminophenoxyethyl chain. Applications: Used in ligand design for G-protein-coupled receptors .

Comparative Data Table

Property APMA (Target Compound) Compound A (Nitro Derivative) Compound B (Methoxy Derivative)
Molecular Formula C₁₇H₂₃N₃O C₁₇H₁₉N₃O₅ C₁₀H₁₅NO
Molecular Weight (g/mol) 285.38 345.35 165.23
Melting Point (°C) 121 Not reported Not reported
Boiling Point (°C) 488.3±40.0 Not reported Not reported
Solubility Chloroform, ethyl acetate, methanol Likely similar to APMA Lower polarity reduces solubility
Stability Air-sensitive (oxidizes to brown) More stable due to nitro groups Stable under inert conditions

Preparation Methods

Hydrogenation with Pd/C

Cross et al. (1990) report hydrogenating ethyl 2-(4-nitrophenoxy)acetate under H2_2 (1 atm) using 10% Pd/C. This method achieves full conversion but requires specialized equipment and poses explosion risks.

Fe/NH4_44Cl Reduction

A safer alternative involves Fe powder and NH4_4Cl in ethanol/water (1:1). For ethyl-2-(4-aminophenoxy)acetate, this method yields 78–82% pure product after 4 hours of reflux. The mechanism proceeds via nascent hydrogen generation:

Fe+2H+Fe2++H2\text{Fe} + 2\text{H}^+ \rightarrow \text{Fe}^{2+} + \text{H}_2 \uparrow

The nitro group is reduced to an amine without affecting ester functionalities.

Optimization Data:

ParameterValueSource
Fe:Substrate Ratio3:1 (mol/mol)
Temperature80°C
Time4 hours
Yield78–82%

N-Methylation of Aminophenethylamine

The final step involves N-methylation of 4-amino-N-[2-(4-aminophenoxy)ethyl]benzeneethanamine. Cross et al. (1990) use methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding N-methylated product with 65–70% efficiency.

Side Reactions:

  • Over-alkylation: Excess methyl iodide leads to quaternary ammonium salts.

  • Oxidative degradation: Air exposure causes brown discoloration, necessitating inert atmospheres.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical validation includes:

  • NMR Spectroscopy:

    • 1^1H NMR signals at δ 6.62 and 6.47 ppm confirm para-substituted aromatic protons.

    • Methyl groups appear as singlets near δ 2.2–2.5 ppm.

  • X-ray Crystallography:
    Ethyl-2-(4-aminophenoxy)acetate crystallizes in a triclinic system (a = 8.2104 Å, b = 10.3625 Å), providing structural validation for intermediates.

  • Elemental Analysis:
    Reported values for C (70.8%), H (7.6%), N (14.3%) align with theoretical calculations (C17_{17}H23_{23}N3_3O) .

Q & A

Q. What are the established synthetic routes for N-Methyl-N-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine, and what key reagents/conditions are required?

The compound is synthesized via multi-step organic reactions, often involving:

Alkylation/Acylation : Introduction of the methyl group to the amine nitrogen using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

Etherification : Formation of the 4-aminophenoxy ethyl group through nucleophilic substitution between 4-aminophenol and a dihaloethane derivative (e.g., 1,2-dibromoethane) under basic conditions .

Coupling Reactions : Amide or amine bond formation using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) under inert atmospheres .
Key Challenges : Competing side reactions due to the dual amino groups require careful protection/deprotection strategies (e.g., using Boc or Fmoc groups) .

Q. What spectroscopic methods are used to characterize this compound, and what diagnostic peaks are observed?

  • 1H/13C NMR :
    • Aromatic protons (4-aminophenyl groups): δ 6.5–7.2 ppm (doublets for para-substituted rings) .
    • Ethylamine backbone: δ 2.6–3.4 ppm (multiplet for –CH₂–N– groups) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 297.4 (C₁₇H₂₃N₃O⁺) with fragmentation patterns confirming the methyl and phenoxyethyl substituents .
  • IR Spectroscopy : N–H stretches (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .

Q. How is purity assessed, and what impurities are commonly reported?

  • HPLC/GC-MS : Used to detect impurities such as unreacted 4-aminophenol or residual methylating agents .
  • Common Impurities :
    • N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (nitro derivatives from incomplete reduction) .
    • Hydrolysis byproducts (e.g., 4-aminophenol) due to instability in acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., aqueous vs. organic solvents) be resolved experimentally?

  • Methodology :
    • Phase Solubility Studies : Measure solubility in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy .
    • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility .
  • Reported Data :
    • Solubility in water: <0.1 mg/mL (hydrophobic due to aromatic groups) .
    • Enhanced solubility in DMSO (>50 mg/mL) via polar aprotic interactions .

Q. What strategies optimize regioselectivity during functionalization of the dual amino groups?

  • Selective Protection : Use orthogonal protecting groups (e.g., Boc for one amine, Fmoc for the other) to direct reactions to specific sites .
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of nitro to amino groups without affecting ether linkages .
  • Example : In a study, selective methylation of the primary amine was achieved using trimethyloxonium tetrafluoroborate in dichloromethane at 0°C, yielding >85% regioselectivity .

Q. How do structural modifications (e.g., substituting methyl with ethyl groups) impact biological activity?

  • Case Study :

    • Methyl vs. Ethyl : Ethyl analogs show reduced CNS penetration due to increased hydrophobicity, as demonstrated in radiolabeled uptake assays .
    • Amino Group Replacement : Replacing –NH₂ with –OH (phenolic derivative) abolishes receptor binding affinity in vitro .
  • Data Table :

    ModificationLogPBioactivity (IC₅₀, nM)
    –NH₂ (Parent)2.1120 ± 15
    –OH1.8>10,000
    –NHEt (Ethylamine)3.2450 ± 30

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported reaction yields (e.g., 45% vs. 70%)?

  • Root Cause Analysis :
    • Catalyst Purity : Residual moisture in EDC/HOBt reduces coupling efficiency .
    • Solvent Effects : Anhydrous DMF yields higher reproducibility than THF .
  • Resolution Protocol :
    • Replicate reactions under strictly controlled anhydrous conditions.
    • Use internal standards (e.g., deuterated analogs) for quantitative NMR validation .

Q. What advanced analytical techniques resolve stereochemical ambiguities in derivatives?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Confirms absolute configuration, as applied in a study resolving a diastereomeric impurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.